3-Quinuclidinol

Description

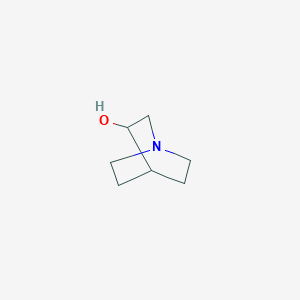

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-azabicyclo[2.2.2]octan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c9-7-5-8-3-1-6(7)2-4-8/h6-7,9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLICPVPXWEGCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862716 | |

| Record name | 1-Azabicyclo[2.2.2]octan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

Sublimes at 120 °C | |

| Record name | 3-QUINUCLIDINOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Cream colored crystalline powder, Crystals form in ethanol, Crystals form in benzene | |

CAS No. |

1619-34-7 | |

| Record name | (±)-3-Quinuclidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1619-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Quinuclidinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001619347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-QUINUCLIDINOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Azabicyclo[2.2.2]octan-3-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Azabicyclo[2.2.2]octan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinuclidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-QUINUCLIDINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/974MVZ0WOK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-QUINUCLIDINOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

221 °C | |

| Record name | 3-QUINUCLIDINOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

3-Quinuclidinol mechanism of action in biological systems

An In-depth Technical Guide on the Core Mechanism of Action of 3-Quinuclidinol in Biological Systems

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chiral tertiary alcohol that serves as a fundamental structural core for a range of potent synthetic muscarinic acetylcholine receptor (mAChR) antagonists. While this compound itself demonstrates only modest affinity for these receptors, its esterified derivatives are among the most powerful and extensively studied competitive antagonists of all five muscarinic receptor subtypes (M1-M5). The (R)-enantiomer of the this compound scaffold is paramount for high-affinity binding. This technical guide elucidates the mechanism of action of this compound-based ligands, detailing their interaction with muscarinic receptors, the subsequent modulation of downstream signaling pathways, and the experimental protocols utilized for their characterization.

Introduction to Muscarinic Acetylcholine Receptors and the Role of this compound

Muscarinic acetylcholine receptors are a family of G-protein coupled receptors (GPCRs) that are integral to the modulation of the effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems.[1] These receptors are classified into five subtypes, M1 through M5, which are differentiated by their preferential G-protein coupling and the resulting signaling cascades.[1]

-

M1, M3, and M5 Receptors: These subtypes typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[1][2]

-

M2 and M4 Receptors: These subtypes couple to Gi/o proteins, which results in the inhibition of adenylyl cyclase.[1][2]

This compound, particularly the (R)-enantiomer, is a critical precursor for the synthesis of high-affinity muscarinic antagonists.[2][3] Its ester derivatives function as competitive antagonists at the orthosteric binding site of muscarinic receptors, thereby preventing acetylcholine from binding and initiating downstream signaling.[1] One of the most well-known and potent derivatives is 3-Quinuclidinyl benzilate (QNB), also known as BZ, which has been studied as a chemical warfare agent.[4][5][6]

Mechanism of Action: Antagonism of Muscarinic Receptor Signaling

The primary mechanism of action for ligands derived from this compound is the competitive blockade of muscarinic acetylcholine receptors. This antagonism prevents the conformational changes in the receptor that are necessary to activate associated G-proteins, thus inhibiting their downstream signaling pathways.

Antagonism of Gq/11-Mediated Signaling (M1, M3, M5 Receptors)

Upon agonist binding, M1, M3, and M5 receptors activate the Gq/11 protein. This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1] IP₃ induces the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1] Antagonists built on the this compound scaffold effectively block this entire cascade.[1]

Antagonism of Gi/o-Mediated Signaling (M2, M4 Receptors)

Agonist binding to M2 and M4 receptors leads to the activation of Gi/o proteins.[7] The α-subunit of the activated Gi/o protein inhibits the enzyme adenylyl cyclase, which results in a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).[1][2][8] this compound-based antagonists prevent this inhibitory action, thereby maintaining or increasing cAMP levels that would otherwise be suppressed by acetylcholine.[1]

Quantitative Data: Binding Affinities

While quantitative binding data for the parent compound, this compound, is not widely available due to its modest affinity, extensive research has been conducted on its high-affinity ester derivative, (R)-Quinuclidinyl benzilate (QNB). The data presented below for (R)-QNB illustrates the high affinity conferred by the esterification of the (R)-(-)-3-Quinuclidinol scaffold.

| Receptor Subtype | Ligand | Ki (nM) | Test System | Reference |

| M1 | (R)-QNB | 2.0 | CHO cell membranes | [9] |

| M2 | (R)-QNB | 13 | CHO cell membranes | [9] |

| M3 | (R)-QNB | 2.6 | CHO cell membranes | [9] |

| M4 | (R)-QNB | 2.2 | CHO cell membranes | [9] |

| M5 | (R)-QNB | 1.8 | CHO cell membranes | [9] |

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

The characterization of this compound derivatives at muscarinic receptors typically involves radioligand binding assays and functional assays to determine their affinity and efficacy.

Competition Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., a this compound derivative) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

4.1.1. Detailed Methodology

-

Membrane Preparation:

-

Prepare membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells that are stably expressing a single human muscarinic receptor subtype (M1-M5).[10]

-

Homogenize the cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[5]

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.[5]

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[5]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[5]

-

Resuspend the final pellet in an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and determine the protein concentration.[5][10]

-

-

Assay Procedure:

-

In a 96-well plate, set up triplicate reactions for each condition: total binding, non-specific binding, and competition with the test compound.[10]

-

Total Binding: Add cell membranes, a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) at a concentration near its Kd, and assay buffer.[10]

-

Non-specific Binding: Add cell membranes, the radioligand, and a high concentration (e.g., 1-10 µM) of a non-radiolabeled, high-affinity antagonist like atropine.[10]

-

Competition: Add cell membranes, the radioligand, and varying concentrations of the unlabeled test compound (e.g., a this compound derivative).[10]

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[5]

-

-

Separation and Detection:

-

Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter mat (e.g., GF/C filters).[5]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[5]

-

Place the filter discs in scintillation vials with a scintillation cocktail.[10]

-

Quantify the radioactivity using a liquid scintillation counter.[10]

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

4.2.1. Phosphoinositide (PI) Turnover Assay (for M1, M3, M5)

This assay measures the accumulation of inositol phosphates, the products of PLC activity, to assess the functional antagonism of Gq/11-coupled receptors.

4.2.2. Adenylyl Cyclase (AC) Inhibition Assay (for M2, M4)

This assay measures the inhibition of forskolin-stimulated cAMP production to determine the functional antagonism of Gi/o-coupled receptors.[11]

Synthesis and Chiral Separation of (R)-3-Quinuclidinol

The synthesis of enantiomerically pure (R)-3-Quinuclidinol is crucial for its use in developing potent pharmaceuticals. A common approach involves the reduction of 3-quinuclidinone to a racemic mixture, followed by chiral separation.

4.3.1. Detailed Methodology for Racemic Synthesis

-

Reduction of 3-Quinuclidinone:

-

Dissolve 3-quinuclidinone in water at 30-35°C.

-

Add sodium borohydride (NaBH₄) portion-wise over one hour.

-

Stir the mixture for approximately 4 hours, monitoring the reaction's completion by gas chromatography.

-

Extract the aqueous mixture with chloroform.

-

Dry the combined organic layers over sodium sulfate and remove the solvent under reduced pressure to yield crude racemic (±)-3-quinuclidinol.

-

4.3.2. Detailed Methodology for Chiral HPLC Separation

-

Pre-column Derivatization:

-

HPLC Conditions:

-

Column: A chiral stationary phase column, such as Chiralpak IC (250 x 4.6 mm, 5 µm), is used.[2][12]

-

Mobile Phase: An isocratic mobile phase, for example, a mixture of n-hexane, ethanol, 2-propanol, and diethylamine (e.g., 80:8:12:0.4, v/v/v/v), is employed.[2][12]

-

Flow Rate: A typical flow rate is 0.8 mL/min.[4]

-

Detection: UV detection is performed at a wavelength of 230 nm.[2]

-

Conclusion

The this compound scaffold is a cornerstone in the development of potent muscarinic receptor antagonists. While the parent alcohol has limited affinity, its ester derivatives exhibit high-affinity, competitive antagonism across all five muscarinic receptor subtypes.[1] This antagonism effectively blocks both the Gq/11-mediated phosphoinositide signaling of M1, M3, and M5 receptors and the Gi/o-mediated inhibition of adenylyl cyclase by M2 and M4 receptors. A thorough understanding of this mechanism of action, supported by robust quantitative data and detailed experimental protocols, is essential for the continued development of novel therapeutics targeting the muscarinic acetylcholine receptor system.

References

- 1. benchchem.com [benchchem.com]

- 2. Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. 3-Quinuclidinyl benzilate - Wikipedia [en.wikipedia.org]

- 7. The structural study of mutation-induced inactivation of human muscarinic receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derangedphysiology.com [derangedphysiology.com]

- 9. sciencemadness.org [sciencemadness.org]

- 10. benchchem.com [benchchem.com]

- 11. Rat striatal muscarinic receptors coupled to the inhibition of adenylyl cyclase activity: potent block by the selective m4 ligand muscarinic toxin 3 (MT3) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

The Dawn of a Scaffold: Early Studies and Discovery of 3-Quinuclidinol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Quinuclidinol, a bicyclic tertiary amine alcohol, represents a cornerstone in the development of a diverse range of pharmacologically active compounds. Its rigid, cage-like structure has made it a valuable scaffold for the synthesis of potent anticholinergic agents, muscarinic receptor antagonists, and other therapeutic agents. This technical guide delves into the seminal early studies that led to the discovery and initial characterization of this compound, with a focus on its synthesis, early pharmacological evaluation, and the foundational experimental work that paved the way for its extensive use in medicinal chemistry.

The Pioneering Synthesis: Sternbach and Kaiser (1952)

The first preparation of this compound was reported in 1952 by Leo Sternbach and S. Kaiser of Hoffmann-La Roche.[1] Their work, detailed in a two-part series in the Journal of the American Chemical Society, laid the groundwork for the synthesis of a variety of bicyclic basic alcohols and their esters as potential antispasmodics.

Synthesis of 3-Quinuclidinone Hydrochloride

The precursor to this compound, 3-quinuclidinone, was synthesized via a Dieckmann condensation of a piperidine derivative. This intramolecular cyclization was a key step in forming the characteristic bicyclic quinuclidine ring system.

Reduction to this compound

The synthesized 3-quinuclidinone was then reduced to the corresponding alcohol, this compound. The initial method employed catalytic hydrogenation.

Early Pharmacological Investigations

Following the successful synthesis of this compound, the immediate focus of research shifted to the pharmacological activity of its esters. The rationale was to explore their potential as antispasmodic agents, compounds that could relax smooth muscle and alleviate spasms.

A pivotal study by Randall, Benson, and Stefko in 1952 evaluated the spasmolytic action of various esters of bicyclic basic alcohols, including those of this compound.[1] Their research demonstrated that esters of this compound possessed significant anticholinergic activity. This discovery was crucial as it established the potential of the this compound scaffold in modulating the cholinergic nervous system.

Quantitative Data from Early Pharmacological Screening

| Compound Class | Pharmacological Activity | Reference |

| Esters of this compound | Greater spasmolytic activity than corresponding esters of diethylaminoethanol. | [1] |

| 3-Quinuclidinyl benzilate | Potent anticholinergic and central nervous system effects. |

Experimental Protocols

The following are detailed methodologies for the key experiments described in the early literature.

Synthesis of 3-Quinuclidinone Hydrochloride (Based on Sternbach & Kaiser, 1952)

Materials:

-

1-Carbethoxymethyl-4-carbethoxypiperidine

-

Potassium

-

Toluene (absolute)

-

Hydrochloric acid (10N)

-

Activated charcoal

-

Isopropyl alcohol

-

Acetone

Procedure:

-

A solution of 1-carbethoxymethyl-4-carbethoxypiperidine in absolute toluene is added dropwise to a refluxing suspension of potassium in toluene under a nitrogen atmosphere.

-

The reaction mixture is refluxed for several hours to facilitate the Dieckmann condensation.

-

The resulting mixture is cooled and the excess potassium is decomposed.

-

The mixture is then acidified with 10N hydrochloric acid.

-

The aqueous layer is separated and refluxed for an extended period to effect decarboxylation.

-

The solution is decolorized with activated charcoal, filtered, and evaporated to dryness under reduced pressure.

-

The residue is recrystallized from a mixture of isopropyl alcohol and acetone to yield 3-quinuclidone hydrochloride.

Reduction of 3-Quinuclidinone to (±)-3-Quinuclidinol (Modern Adaptation)

Materials:

-

3-Quinuclidinone hydrochloride

-

Sodium borohydride

-

Water

-

Chloroform

-

Anhydrous sodium sulfate

-

Acetone

Procedure:

-

3-Quinuclidinone hydrochloride is dissolved in water.

-

Sodium borohydride is added portion-wise to the solution while maintaining the temperature between 30-35°C.

-

The reaction mixture is stirred for several hours at the same temperature.

-

Reaction completion is monitored by a suitable technique (e.g., thin-layer chromatography or gas chromatography).

-

The aqueous solution is extracted multiple times with chloroform.

-

The combined organic extracts are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield crude (±)-3-quinuclidinol.

-

The crude product is purified by recrystallization from acetone.

Visualizations

Conclusion

The early studies on this compound, spearheaded by the synthetic work of Sternbach and Kaiser, were instrumental in unveiling a molecular scaffold of immense therapeutic potential. Their successful synthesis and the subsequent pharmacological evaluation of this compound esters firmly established the anticholinergic properties of this class of compounds. This foundational research not only provided a new avenue for the development of antispasmodic drugs but also laid the groundwork for the later discovery of potent centrally acting anticholinergics, including the chemical warfare agent 3-Quinuclidinyl benzilate (BZ), and numerous other pharmaceuticals. The logical progression from synthesis to pharmacological screening demonstrated in these early papers serves as a classic example of the drug discovery process and highlights the enduring importance of fundamental organic and medicinal chemistry research.

References

Spectroscopic properties of 3-Quinuclidinol (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Quinuclidinol, a key chiral building block in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen and carbon atoms. The spectra of the (R) and (S) enantiomers of this compound are identical in a non-chiral solvent.[1]

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information on the chemical environment of each proton. The data presented below is a compilation from various sources for the general this compound structure in CDCl₃.[1][2][3]

| Assignment | Chemical Shift (δ) ppm | Multiplicity |

| OH | ~4.5 | broad singlet |

| H-3 | ~3.79 | multiplet |

| H-2, H-4 (axial) | ~3.09 | multiplet |

| H-5, H-7 (axial) | ~2.89 | multiplet |

| H-5, H-7 (equatorial) | ~2.75 | multiplet |

| H-2, H-4 (equatorial) | ~2.63 | multiplet |

| H-6 (axial) | ~1.95 | multiplet |

| H-6 (endo) | ~1.78 | multiplet |

| H-6 (exo) | ~1.67 | multiplet |

| H-6 (equatorial) | ~1.35 | multiplet |

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their electronic environments. The chemical shift of C-3 is significantly upfield compared to its ketone precursor, 3-quinuclidinone (around 217 ppm), which is characteristic of a carbon bonded to a hydroxyl group.[1]

| Assignment | Chemical Shift (δ) ppm |

| C-3 | 68.5 - 69.1 |

| C-2, C-4 | 47.3 - 47.5 |

| C-5, C-7 | 25.8 - 47.0 |

| C-6 | 20.5 - 25.5 |

| C-8 | 20.2 |

Note: Variations in chemical shifts can occur depending on the solvent and concentration.[3]

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring NMR spectra of this compound.[1][3][4]

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing.[1]

-

Filter the solution if any particulate matter is present.[4]

Data Acquisition:

-

The analysis is performed on a standard NMR spectrometer (e.g., 400 MHz or higher).[3]

-

The instrument is tuned and the magnetic field is shimmed to optimize homogeneity.[3]

-

For ¹H NMR, a sufficient number of scans (e.g., 16) are accumulated with an appropriate spectral width and relaxation delay.[1]

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans is required due to the lower natural abundance of the ¹³C isotope.[3]

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier-transformed.

-

The resulting spectrum is phase-corrected and a baseline correction is applied.

-

Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).[3]

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies.[5]

IR Spectral Data

The IR spectrum of this compound will exhibit characteristic absorptions for the O-H and C-H bonds.

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3300-3500 | Broad, Strong |

| C-H stretch (sp³ C-H) | 2850-3000 | Medium to Strong |

| C-O stretch (secondary alcohol) | ~1050 | Strong |

Experimental Protocol for IR Spectroscopy (Solid Sample)

The following describes the Attenuated Total Reflectance (ATR) and KBr pellet methods, commonly used for solid samples.

ATR Method:

-

A small amount of solid this compound powder is placed directly onto the ATR crystal.[3]

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The IR spectrum is then recorded.

Thin Solid Film Method:

-

Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride).[6]

-

Apply a drop of the solution to a salt plate (e.g., NaCl).[6]

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[6]

-

Place the plate in the spectrometer and acquire the spectrum.[6]

KBr Wafer Method:

-

Mix a small amount of the sample with dry potassium bromide (KBr).

-

Grind the mixture to a fine powder.

-

Press the powder in a die to form a thin, transparent pellet.

-

Place the pellet in the spectrometer's sample holder and record the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[7][8]

Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.

| m/z | Assignment |

| 127 | Molecular Ion [M]⁺ |

The fragmentation pattern will show characteristic losses that can aid in structure confirmation.

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining a mass spectrum using electrospray ionization (ESI) is as follows.[9]

Sample Preparation:

-

Dissolve the sample in an appropriate volatile organic solvent (e.g., methanol, acetonitrile) or water to a concentration of approximately 1 mg/mL.[9]

-

Further dilute an aliquot of this solution to a final concentration suitable for the instrument (e.g., 10-100 µg/mL).[9]

-

Filter the final solution if any precipitate is present to avoid blockages.[9]

-

Transfer the solution to a mass spectrometry vial.[9]

Data Acquisition:

-

The sample is introduced into the mass spectrometer.

-

The molecules are ionized (e.g., by electron impact or electrospray).[10]

-

The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.[10]

-

The detector records the abundance of each ion.[10]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the spectroscopic techniques described.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound(1619-34-7) 1H NMR [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. amherst.edu [amherst.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. fiveable.me [fiveable.me]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Navigating the Physicochemical Landscape of 3-Quinuclidinol: A Technical Guide to its Solubility and Stability

For Immediate Release

This technical guide offers a comprehensive overview of the solubility and stability of 3-Quinuclidinol (1-azabicyclo[2.2.2]octan-3-ol), a pivotal building block in the synthesis of numerous pharmaceuticals, particularly as a precursor to muscarinic receptor antagonists. This document is intended for researchers, scientists, and professionals in the field of drug development, providing critical data and methodologies to inform formulation, analytical method development, and stability-indicating studies.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline solid. Its bicyclic structure, featuring a tertiary amine and a hydroxyl group, governs its physicochemical behavior, including its solubility and stability profiles.

Solubility Profile

The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (tertiary amine) significantly influences the solubility of this compound. It exhibits high polarity, leading to its miscibility with polar solvents.

Quantitative Solubility Data

Comprehensive quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in publicly accessible literature. However, its solubility in water is well-documented. The available data is summarized in Table 1.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | > 1000 g/L[1] |

| Methanol | Not Specified | Slightly Soluble[1] |

| Ethanol | Not Specified | Soluble[1] |

| Acetone | Not Specified | Soluble[1] |

| Chloroform | Not Specified | Sparingly Soluble[1] |

| Ethers | Not Specified | Soluble |

| Non-polar solvents | Not Specified | Limited solubility |

Stability Profile

This compound is generally stable under normal storage conditions. However, its structure suggests potential susceptibility to degradation under stress conditions such as extreme pH, oxidation, and high temperatures. Some evidence suggests it may be sensitive to air and is incompatible with strong oxidizing agents and acids.[1]

A study has shown that a solution of (R)-(-)-3-Quinuclidinol in a mobile phase consisting of n-hexane, ethanol, 2-propanol, and diethylamine is stable for at least 24 hours at room temperature, with no significant changes observed.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Recommended Parameters |

| Acid Hydrolysis | 0.1 N HCl at room temperature or elevated temperature (e.g., 60 °C)[1] |

| Base Hydrolysis | 0.1 N NaOH at room temperature or elevated temperature (e.g., 60 °C)[1] |

| Oxidation | 3% H₂O₂ at room temperature[1] |

| Thermal Degradation | Dry heat (e.g., 70-80 °C)[1] |

| Photostability | Exposure to a calibrated light source as per ICH Q1B guidelines[1] |

Experimental Protocols

Equilibrium Solubility Determination

The following is a general protocol for determining the equilibrium (thermodynamic) solubility of this compound.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a series of vials, each containing a different solvent of interest.

-

Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is achieved.[1]

-

Phase Separation: Following equilibration, the samples are left undisturbed to allow the undissolved solid to sediment. Centrifugation can be employed to expedite this separation.[1]

-

Sampling: A clear aliquot of the supernatant is carefully withdrawn.

-

Quantification: The concentration of this compound in the supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Gas Chromatography with Flame Ionization Detection (GC-FID).[1]

Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in various stress agents as outlined in Table 2. For thermal degradation, the solid compound is exposed to dry heat. For photostability, the solid or a solution is exposed to a calibrated light source.

-

Stress Application: The samples are exposed to the specified stress conditions for a defined period.

-

Sampling: Aliquots are withdrawn at various time points. Samples from acidic and basic hydrolysis are neutralized.

-

Analysis: The stressed samples are analyzed using a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from any potential degradation products.

-

Data Analysis: The percentage of degradation is calculated by comparing the peak area of this compound in the stressed sample to that of an unstressed control sample.

Visualizations

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Signaling Pathway Context

As this compound is a key precursor for muscarinic receptor antagonists, understanding the signaling pathways of these receptors is crucial. Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5).

References

The Pivotal Role of Stereochemistry in 3-Quinuclidinol's Muscarinic Receptor Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Quinuclidinol is a chiral bicyclic alcohol that serves as a fundamental scaffold for a wide array of pharmacologically active compounds, most notably potent antagonists of muscarinic acetylcholine receptors (mAChRs). The stereochemistry at the C3 position of the quinuclidine ring is a critical determinant of the biological activity of its derivatives. This technical guide provides an in-depth analysis of the stereochemical importance of this compound in its interaction with mAChRs. It includes a summary of the differential binding affinities of its enantiomeric derivatives, detailed experimental protocols for assessing receptor binding and functional activity, and a review of the downstream signaling pathways modulated by these interactions.

Introduction: The Significance of Chirality in this compound's Biological Activity

This compound, a member of the quinuclidine class of compounds, possesses a chiral center at the 3-position, giving rise to (R)- and (S)-enantiomers. In the realm of pharmacology, such stereoisomers are distinct chemical entities, often exhibiting profound differences in their interactions with biological macromolecules like receptors and enzymes. This stereoselectivity is of paramount importance in drug design and development, as the desired therapeutic effect may be predominantly associated with one enantiomer, while the other may be less active, inactive, or even contribute to off-target effects.

The primary pharmacological relevance of this compound lies in its role as a precursor to a multitude of muscarinic acetylcholine receptor (mAChR) ligands. These G-protein coupled receptors (GPCRs) are integral to the modulation of numerous physiological functions mediated by the neurotransmitter acetylcholine. The five subtypes of mAChRs (M1-M5) are distributed throughout the central and peripheral nervous systems and are implicated in a variety of physiological and pathological processes. Consequently, they are attractive therapeutic targets for conditions such as chronic obstructive pulmonary disease (COPD), overactive bladder, and certain neurological disorders.

Research has consistently demonstrated that the esterification of the hydroxyl group of this compound leads to compounds with high affinity for mAChRs. Crucially, the absolute configuration of the this compound moiety profoundly influences this affinity and, in some cases, the receptor subtype selectivity.

Stereoselectivity in Muscarinic Receptor Binding

While quantitative binding and functional data for the parent (R)- and (S)-3-Quinuclidinol enantiomers are not extensively reported, the literature on their derivatives unequivocally establishes the stereochemical preference of muscarinic receptors. The (R)-enantiomer of this compound consistently yields derivatives with higher binding affinity for mAChRs compared to their (S)-counterparts.

A prime example is 3-quinuclidinyl benzilate (QNB), a potent, non-selective muscarinic antagonist. The (R)-enantiomer of QNB, derived from (R)-3-quinuclidinol, exhibits significantly higher affinity for both M1 and M2 muscarinic receptors than the (S)-enantiomer. This stereochemical preference underscores the specific and well-defined nature of the orthosteric binding pocket on the muscarinic receptors.

Interestingly, while the (R)-configuration generally confers higher potency, derivatives incorporating (S)-3-quinuclidinol have been shown to exhibit greater selectivity for the M1 receptor subtype. This suggests that subtle variations in the stereochemical presentation of the ligand can be exploited to achieve desired selectivity profiles.

Quantitative Data on this compound Derivatives

The following tables summarize the binding affinities of the enantiomers of various this compound derivatives for muscarinic acetylcholine receptors. It is important to note that this data pertains to derivatives and not the parent this compound, for which direct comparative data is sparse.

Table 1: Binding Affinities (Ki, nM) of (R)- and (S)-Quinuclidinyl Benzilate (QNB) at Human Muscarinic Receptor Subtypes

| Receptor Subtype | (R)-QNB Ki (nM) | (S)-QNB Ki (nM) |

| M1 | 0.13 | >1000 |

| M2 | 0.10 | >1000 |

| M3 | 0.16 | >1000 |

| M4 | 0.10 | >1000 |

| M5 | 0.20 | >1000 |

Table 2: Binding Affinities (Ki, nM) of (R)- and (S)-Quinuclidinyl Xanthene-9-Carboxylate (QNX) at Muscarinic Receptor Subtypes

| Receptor Subtype | (R)-QNX Ki (nM) | (S)-QNX Ki (nM) |

| M1 | 1.2 | 25 |

| M2 | 0.8 | 100 |

Muscarinic Receptor Signaling Pathways

The interaction of this compound-based antagonists with muscarinic receptors leads to the blockade of downstream signaling cascades initiated by acetylcholine. The five muscarinic receptor subtypes couple to different G-proteins, resulting in distinct intracellular responses.

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Agonist binding activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Agonist activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

The diagrams below illustrate these canonical signaling pathways.

Caption: Gq/11 Signaling Pathway Blocked by this compound Derivatives.

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (R)-3-Quinuclidinol

Introduction

(R)-3-Quinuclidinol is a pivotal chiral building block in the pharmaceutical industry, essential for the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its rigid bicyclic structure and specific stereochemistry are critical for the therapeutic efficacy of drugs targeting muscarinic receptors, such as solifenacin (used for treating overactive bladder) and aclidinium bromide (a bronchodilator for chronic obstructive pulmonary disease).[1][3] The stereocenter at the C-3 position of the quinuclidine ring plays a crucial role in the pharmacological activity of these drugs, making highly stereoselective synthetic methods paramount.[4]

This document provides detailed protocols and application notes for the asymmetric synthesis of (R)-3-Quinuclidinol, focusing on biocatalytic reduction of 3-quinuclidinone. This method is renowned for its high enantioselectivity, operational simplicity, and environmentally benign reaction conditions.[4][5]

Synthetic Strategies

The production of enantiomerically pure (R)-3-Quinuclidinol is primarily achieved through two main strategies: the resolution of a racemic mixture of 3-quinuclidinol and, more directly, the asymmetric synthesis from 3-quinuclidinone.[1] Asymmetric synthesis offers a more efficient route by avoiding a separate resolution step.[1] The two predominant methods for asymmetric synthesis are biocatalytic asymmetric reduction and chemical asymmetric hydrogenation.[6]

-

Biocatalytic Asymmetric Reduction: This approach utilizes ketoreductases (KREDs) or specific 3-quinuclidinone reductases to reduce the prochiral ketone, 3-quinuclidinone, to (R)-3-Quinuclidinol with high yields and excellent enantiomeric excess (>99%).[4][6]

-

Chemical Asymmetric Hydrogenation: This method typically employs chiral ruthenium-based catalysts to achieve the enantioselective reduction of 3-quinuclidinone.[6][7]

This document will focus on the biocatalytic approach due to its numerous advantages in terms of selectivity and sustainability.

Biocatalytic Asymmetric Reduction of 3-Quinuclidinone

The enzymatic reduction of 3-quinuclidinone to (R)-3-Quinuclidinol is a highly efficient and selective method. A variety of reductase enzymes, often sourced from microorganisms, have been successfully employed for this transformation.[3][6] These enzymes belong to the short-chain dehydrogenase/reductase (SDR) family and require a nicotinamide cofactor (NADH or NADPH) for their activity.[3][8]

Cofactor Regeneration

The stoichiometric use of expensive cofactors like NADH or NADPH is not economically feasible for large-scale synthesis.[6] Therefore, an in situ cofactor regeneration system is essential.[3] This is commonly achieved by using a coupled enzyme system, where a second dehydrogenase oxidizes a cheap co-substrate, thereby regenerating the active reduced cofactor. A widely used system is the glucose/glucose dehydrogenase (GDH) system, which regenerates NADPH from NADP+.[6][8][9]

Caption: Enzyme-coupled cofactor regeneration system.

Data Presentation: Performance of Reductase Enzymes

The following table summarizes the performance of various reductase enzymes in the asymmetric synthesis of (R)-3-Quinuclidinol.

| Enzyme Source | Expression Host | Substrate Conc. | Conversion (%) | Enantiomeric Excess (ee) (%) | Space-Time Yield (g L⁻¹ d⁻¹) | Reference |

| Rhodotorula rubra JCM3782 (RrQR) | Escherichia coli | 618 mM | ~100 | >99.9 | Not Reported | [3][8] |

| Agrobacterium radiobacter ECU2556 (ArQR) | Escherichia coli | Not Reported | High | Excellent | 916 | [3] |

| Kaistia algarum (KaKR) | Escherichia coli | 5000 mM | ~100 | >99.9 | 1027 | [3] |

| Microbacterium luteolum (QNR) | Escherichia coli | Not Reported | High | >99.9 | Not Reported | [3] |

| Nocardia sp. WY1202 | Whole Cells | 9.9 mmol | 93 | >99 | Not Reported | [10][11] |

| Rhodococcus erythropolis WY1406 | Whole Cells | 6.2 mmol | 92 | >99 (for S-enantiomer) | Not Reported | [10] |

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments involved in the biocatalytic synthesis of (R)-3-Quinuclidinol.

Protocol 1: Recombinant Enzyme Production in E. coli

This protocol describes the general procedure for producing the reductase and cofactor regeneration enzymes in E. coli.

1. Gene Cloning and Expression Vector Construction:

- The gene encoding the desired 3-quinuclidinone reductase (e.g., from Rhodotorula rubra) is cloned into a suitable expression vector.[8]

- Similarly, the gene for the cofactor regenerating enzyme (e.g., glucose dehydrogenase) is cloned into a compatible expression vector.[8]

- Alternatively, both genes can be co-expressed from a single vector.

2. Transformation:

- Transform the expression vector(s) into a suitable E. coli expression strain (e.g., BL21(DE3)).[3]

3. Cultivation and Induction:

- Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.[3]

- Inoculate a larger volume of a rich medium, such as Terrific Broth (TB), with the overnight culture.[3]

- Grow the culture at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[3]

- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.[3]

- Continue cultivation at a lower temperature (e.g., 16-25°C) for an extended period (e.g., 12-24 hours) to ensure proper protein folding.

4. Cell Harvesting:

- Harvest the cells by centrifugation.

- Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.0). The resulting cell paste can be used directly as a whole-cell biocatalyst or processed further for enzyme purification.

Protocol 2: Whole-Cell Biocatalytic Reduction of 3-Quinuclidinone

This protocol outlines the asymmetric reduction of 3-quinuclidinone using a whole-cell biocatalyst co-expressing the reductase and glucose dehydrogenase.

1. Reaction Setup:

- In a temperature-controlled reactor, prepare a reaction mixture containing phosphate buffer (e.g., 100 mM, pH 8.0).[11]

- Add D-glucose as the co-substrate for cofactor regeneration.[6][11]

- Add a catalytic amount of the nicotinamide cofactor (e.g., NADP+).

- Add the harvested E. coli cells (biocatalyst) to the reaction mixture.[12]

2. Substrate Addition:

3. Reaction Conditions:

- Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking (e.g., 200 rpm) for the required duration (e.g., 24-48 hours).[6][11]

4. Reaction Monitoring:

- Monitor the progress of the reaction by a suitable analytical method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[1][6]

Protocol 3: Product Isolation and Purification

This protocol describes the extraction and purification of (R)-3-Quinuclidinol from the reaction mixture.

1. Cell Removal:

- After the reaction is complete, separate the cells from the reaction mixture by centrifugation.[6]

2. Product Extraction:

- Adjust the pH of the supernatant to approximately 12 with a base such as K₂CO₃.[6][11]

- Extract the (R)-3-Quinuclidinol from the aqueous supernatant using an organic solvent like chloroform or ethyl acetate.[1][3] Repeat the extraction multiple times to maximize recovery.[3]

3. Drying and Concentration:

- Combine the organic phases and dry them over an anhydrous drying agent (e.g., sodium sulfate).[1][3]

- Concentrate the organic solution under reduced pressure to obtain the crude product.[1][3]

4. Purification:

- Purify the crude product by recrystallization from a suitable solvent, such as acetone, to yield pure (R)-3-Quinuclidinol as a white crystalline solid.[1][6]

Protocol 4: Analysis of Enantiomeric Excess

The enantiomeric excess (ee) of the final product is a critical parameter and can be determined using chiral chromatography.

-

Chiral HPLC or GC Analysis: The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.[3] If necessary, the product can be derivatized to improve separation and detection.

Workflow and Logic Diagrams

The following diagrams illustrate the overall experimental workflow and the logical relationships in the biocatalytic synthesis of (R)-3-Quinuclidinol.

Caption: Experimental workflow for biocatalytic synthesis.

This comprehensive guide provides researchers and drug development professionals with the necessary information to implement and optimize the asymmetric synthesis of (R)-3-Quinuclidinol using biocatalytic methods. The protocols and data presented herein serve as a valuable resource for achieving high yields and enantioselectivity in a sustainable manner.

References

- 1. benchchem.com [benchchem.com]

- 2. 奎宁环-3-醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]

- 6. benchchem.com [benchchem.com]

- 7. CN114437060A - Preparation method of (R) -and (S) -3-quinuclidinol - Google Patents [patents.google.com]

- 8. Stereoselective synthesis of (R)-3-quinuclidinol through asymmetric reduction of 3-quinuclidinone with 3-quinuclidinone reductase of Rhodotorula rubra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EP2423320A1 - Process for production of (r)-3-quinuclidinol - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. (R)-(-)-3-Quinuclidinol synthesis - chemicalbook [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis of Solifenacin Utilizing (R)-(-)-3-Quinuclidinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin, marketed as Solifenacin succinate (Vesicare®), is a competitive muscarinic receptor antagonist, primarily targeting the M3 subtype, which is instrumental in reducing smooth muscle contraction in the bladder wall.[1] It is a widely prescribed treatment for overactive bladder. The synthesis of this chiral compound relies on key stereospecific reactions, with (R)-(-)-3-Quinuclidinol serving as a critical chiral building block for the quinuclidine moiety of the final molecule.[1] This document outlines various synthetic strategies for Solifenacin that employ (R)-(-)-3-Quinuclidinol, presenting detailed experimental protocols and comparative data to guide researchers in the development and optimization of synthetic routes.

Overview of Synthetic Pathways

The synthesis of Solifenacin from (R)-(-)-3-Quinuclidinol primarily involves the formation of a carbamate linkage between (R)-3-quinuclidinol and (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline. Several distinct pathways have been developed to achieve this transformation efficiently and stereospecifically. The choice of a particular synthetic route can significantly impact the overall yield, purity, scalability, and safety of the process.

The main strategies include:

-

Transesterification: A classic approach involving the reaction of an N-alkoxycarbonyl derivative of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with (R)-3-quinuclidinol in the presence of a strong base.[1]

-

Use of Activating Agents: Reagents such as 1,1'-carbonyl-di-(1,2,4-triazole) (CDT) can be used to activate (R)-3-quinuclidinol in situ to form a reactive carbamate intermediate, which then couples with the tetrahydroisoquinoline.[1][2][3]

-

Chloroformate Intermediate Route: This method involves the preparation of a chloroformate derivative of (R)-3-quinuclidinol, which then reacts with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.[4]

Caption: Overview of synthetic strategies for Solifenacin.

Experimental Protocols

Protocol 1: One-Pot Synthesis using 1,1'-Carbonyldi(1,2,4-triazole) (CDT) Activation

This protocol is adapted from a process designed for high yield and purity, making it suitable for industrial production.[1][2][3] It involves the in situ activation of (R)-3-quinuclidinol with CDT followed by coupling with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.

Materials:

-

(R)-3-Quinuclidinol

-

1,1'-Carbonyldi(1,2,4-triazole) (CDT)

-

(S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

-

Triethylamine

-

Isopropyl acetate

-

Saturated aqueous ammonium chloride solution

-

Sodium bicarbonate solution

-

Water

-

Succinic acid

-

Acetone

Procedure:

-

Activation of (R)-3-Quinuclidinol:

-

In a reaction vessel under a nitrogen atmosphere, charge CDT (0.1676 mol) and isopropyl acetate (73 ml).

-

Stir the mixture to homogenize.

-

Add (R)-3-quinuclidinol (0.1676 mol, 21.31 g) stepwise.

-

Add triethylamine (0.2863 mol, 39.9 ml) and stir the mixture at room temperature (20-25°C) for approximately 2 hours.[1]

-

-

Coupling Reaction:

-

Work-up and Isolation of Solifenacin Base:

-

Cool the mixture to 0-5°C.

-

Add a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to separate into two clear layers.

-

Separate the organic layer and wash it with a sodium bicarbonate solution, followed by water.[1]

-

-

Formation of Solifenacin Succinate:

-

To the organic layer containing the Solifenacin base, add a solution of succinic acid in acetone.

-

Stir the mixture at 0-5°C for about 3 hours to induce precipitation.

-

Collect the solid by filtration.

-

Wash the solid with ethyl acetate and dry to obtain Solifenacin succinate.[1]

-

Caption: Experimental workflow for CDT activation method.

Protocol 2: Synthesis via Chloroformate Intermediate

This method provides a reliable alternative to the CDT activation, also resulting in good yields.[1] It involves the initial formation of a chloroformate from (R)-3-quinuclidinol.

Materials:

-

(R)-3-Quinuclidinol

-

Diphosgene

-

Acetonitrile

-

(S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

-

Triethylamine

-

Dichloromethane (DCM)

-

Water

-

Ethyl acetate

-

Succinic acid

Procedure:

-

Preparation of (R)-quinuclidin-3-yl carbonochloridate:

-

Dissolve (R)-3-quinuclidinol (10.0 g) in acetonitrile (800.0 ml).

-

Cool the solution in an ice-water bath.

-

Add diphosgene (20.0 g) dropwise to the cooled solution.

-

After the addition is complete, remove the ice-water bath and allow the reaction to proceed at room temperature for 16 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain the crude (R)-quinuclidin-3-yl carbonochloridate.[1][4]

-

-

Coupling Reaction:

-

In a separate vessel, dissolve (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (11.3 g) and triethylamine (8.2 g) in DCM (100.0 ml).

-

Prepare a solution of the crude chloroformate from Part A (e.g., 13.4 g) in DCM (60.0 ml).

-

Cool the tetrahydroisoquinoline solution in an ice-water bath.

-

Add the chloroformate solution dropwise.

-

Stir for 5-10 minutes after addition, then remove the ice-water bath and continue stirring at room temperature until the reaction is complete (monitor by TLC/HPLC).[4]

-

-

Work-up and Isolation of Solifenacin Base:

-

Formation of Solifenacin Succinate:

-

Dissolve the obtained Solifenacin oil (e.g., 17.6 g) in ethyl acetate (20.0 ml).

-

Add a solution of succinic acid in a suitable solvent (e.g., acetone or ethyl acetate).

-

Stir to allow for precipitation of the succinate salt.

-

Filter the solid, wash with ethyl acetate, and dry to obtain Solifenacin succinate.[1][4]

-

Caption: Experimental workflow for the chloroformate intermediate route.

Data Presentation

The following tables summarize quantitative data from various published synthetic methods for Solifenacin, highlighting the role of (R)-(-)-3-Quinuclidinol.

Table 1: Comparison of Synthetic Routes

| Synthetic Route | Key Reagents | Reported Yield | Reference |

| CDT Activation | (R)-3-Quinuclidinol, CDT, (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | ~76% (succinate salt) | [3] |

| Chloroformate Intermediate | (R)-3-Quinuclidinol, Diphosgene, (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | ~60% (succinate salt) | [1][4] |

| Transesterification | (R)-3-Quinuclidinol, (S)-ethyl-1-phenyl-1,2,3,4-tetrahydro-2-isoquinoline carboxylate, Sodium Hydroxide | Not explicitly stated, but process is described as high-yielding | [5] |

Table 2: Purity and Analytical Data

| Product | Analytical Method | Purity | Reference |

| Solifenacin Succinate (from CDT route) | HPLC | 99.96% area percent | [3] |

| Solifenacin Succinate (from CDT route) | Optical Purity (HPLC) | (S,R) isomer: 99.98% | [3] |

| Solifenacin (from transesterification) | HPLC | 96.47% (base) | [6] |

| Solifenacin Succinate (from transesterification) | HPLC | 99.86% | [6] |

Mechanism of Action: M3 Receptor Antagonism

Solifenacin functions as a competitive antagonist at muscarinic M3 receptors in the bladder. This antagonism prevents the binding of acetylcholine, leading to the relaxation of the detrusor muscle, thereby increasing bladder capacity and reducing the symptoms of overactive bladder.

Caption: Solifenacin's mechanism of action at the M3 receptor.

Conclusion

The use of (R)-(-)-3-Quinuclidinol is fundamental to the stereospecific synthesis of Solifenacin. The choice of synthetic route depends on factors such as desired yield, purity requirements, scalability, and the handling of hazardous reagents. The one-pot procedure using CDT activation offers high yields and purity with simpler work-up procedures, making it well-suited for industrial production.[1][2] The chloroformate intermediate route provides a reliable alternative, also resulting in good yields.[1] Researchers and drug development professionals should consider these factors when selecting a synthetic strategy for Solifenacin.

References

- 1. benchchem.com [benchchem.com]

- 2. US20080242697A1 - Process for the synthesis of solifenacin - Google Patents [patents.google.com]

- 3. US7741489B2 - Process for the synthesis of solifenacin - Google Patents [patents.google.com]

- 4. Synthesis process of solifenacin succinate - Eureka | Patsnap [eureka.patsnap.com]

- 5. WO2009139002A2 - An improved process for the preparation of solifenacin and its pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

Application Notes & Protocols: Quantification of 3-Quinuclidinol Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 3-Quinuclidinol enantiomers. Ensuring the enantiomeric purity of chiral compounds like this compound is critical in drug development, as enantiomers can exhibit different pharmacological and toxicological profiles.[1][2] This guide covers High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) methods.

Introduction to this compound

This compound is a chiral alcohol and a vital building block in the synthesis of various pharmaceuticals.[1][3] It serves as a key precursor for muscarinic receptor antagonists such as solifenacin, revatropate, and talsaclidine.[1][3] Given the stereospecific nature of many biological interactions, the precise quantification of the (R)- and (S)-enantiomers of this compound is of paramount importance for quality control and regulatory compliance.[4]

Analytical Techniques Overview

Several analytical techniques can be employed for the enantioselective quantification of this compound. The most common methods include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[1][4] Capillary Electrophoresis (CE) also presents a viable option for chiral separations.[4][5][6]

Due to the lack of a strong chromophore in the this compound molecule, a pre-column derivatization step is typically necessary for UV detection in HPLC.[7] Similarly, derivatization is often required for GC analysis to improve volatility and peak shape.[4][8]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for various analytical methods used for the quantification of this compound enantiomers.

Table 1: Chiral High-Performance Liquid Chromatography (HPLC) Methods [7]

| Parameter | Method 1: Benzoylation | Method 2: p-Methoxybenzoylation |

| Derivatizing Agent | Benzoyl chloride | p-Methoxybenzoyl chloride |

| Chiral Stationary Phase | Chiralpak IC (250 x 4.6 mm, 5 µm) | Chiralpak IA (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-hexane:ethanol:2-propanol:diethylamine (80:8:12:0.4, v/v/v/v) | n-hexane:ethanol:ethanolamine (59.6:40:0.4, v/v/v) |

| Flow Rate | 0.8 mL/min | 1.0 mL/min |

| Column Temperature | 15 °C | 25 °C |

| Detection Wavelength | 230 nm | 255 nm |

| Retention Time (S)-enantiomer | ~12.8 min | ~6.2 min |

| Retention Time (R)-enantiomer | ~19.3 min | ~8.9 min |

| Resolution (Rs) | > 11.4 | 9.09 |

| Analysis Time | < 30 min | < 15 min |

Table 2: Method Validation Parameters for Chiral HPLC (Method 1) [4][9]

| Parameter | Result |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.5 µg/mL |

| Linearity Range | 1.5 - 7.5 µg/mL |

| Accuracy (Recovery) | 98.6% - 101.4% |

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of this compound Enantiomers (Method 1)[1][7]

This protocol details the procedure for the quantification of the (S)-enantiomer in (R)-3-Quinuclidinol samples using pre-column derivatization with benzoyl chloride.

1. Derivatization Procedure: a. Accurately weigh approximately 250 mg of the 3-(R)-quinuclidinol sample and dissolve it in 5.0 mL of dichloromethane in a 50 mL volumetric flask. b. Sonicate the solution to ensure complete dissolution. c. Slowly add 0.5 mL of benzoyl chloride and 0.5 mL of triethylamine to the flask. d. Shake the flask for 5 minutes. e. Dilute the solution to 50.0 mL with methanol. f. Further dilute 5.0 mL of this solution to 50.0 mL with methanol.

2. HPLC Conditions:

-

Column: Chiralpak IC (250 x 4.6 mm, 5 µm)

-

Mobile Phase: An isocratic mixture of n-hexane, ethanol, 2-propanol, and diethylamine in a ratio of 80:8:12:0.4 (v/v/v/v).

-

Flow Rate: 0.8 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 15 °C

-

Detection: UV at 230 nm

Protocol 2: Chiral GC-MS Analysis of this compound Enantiomers[4]

This protocol provides a general framework for the GC-MS analysis of this compound following derivatization.

1. Derivatization Procedure: a. Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane). b. Add triethylamine (5 µL) and 2,2,2-trichloroethoxycarbonyl chloride (Troc-Cl, 5 µL). c. Stir the reaction mixture vigorously at ambient temperature for at least 30 minutes.

2. GC-MS Conditions:

-

Column: Agilent DB-5MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness) or a suitable chiral column.

-

Carrier Gas: Ultra-high purity helium at a flow rate of 0.8 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: An appropriate temperature gradient should be optimized to ensure good separation of the derivatized enantiomers.

-

MS Detector: Electron Ionization (EI) source.

Visualizations

Synthesis and Analysis Workflow

The following diagram illustrates the general synthesis of racemic this compound and the subsequent analytical workflow for enantiomeric separation.

Caption: Synthesis and Chiral Analysis Workflow.

Experimental Workflow for Chiral HPLC Analysis

The diagram below outlines the key steps in the experimental workflow for the chiral HPLC analysis of this compound enantiomers.

Caption: Chiral HPLC Experimental Workflow.

References

- 1. academic.oup.com [academic.oup.com]

- 2. mdpi.com [mdpi.com]

- 3. Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Method for enantiomeric purity of a quinuclidine candidate drug by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Capillary electrophoresis/mass spectrometry: a promising tool for the control of some physiologically hazardous compounds. I-derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. scispace.com [scispace.com]

Applications of 3-Quinuclidinol in Neuroscience Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Quinuclidinol is a versatile bicyclic alcohol that serves as a crucial building block in the synthesis of a wide array of neuropharmacological agents. Its rigid structure and chiral center make it an ideal scaffold for developing ligands targeting various receptors in the central nervous system (CNS). In neuroscience research, this compound and its derivatives are instrumental in studying cholinergic neurotransmission, with significant implications for understanding and treating neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and Parkinson's disease. This document provides detailed application notes and experimental protocols for the use of this compound-based compounds in neuroscience research.

Application Notes

Muscarinic Acetylcholine Receptor (mAChR) Antagonists

This compound is a key precursor for the synthesis of potent and selective muscarinic acetylcholine receptor antagonists. The esterification of the hydroxyl group of this compound with various carboxylic acids yields compounds with high affinity for mAChRs. One of the most well-known derivatives is Quinuclidinyl Benzilate (QNB), a powerful non-selective muscarinic antagonist. By modifying the acid portion of the ester, researchers can develop antagonists with selectivity for specific mAChR subtypes (M1-M5), allowing for the dissection of the physiological roles of these receptors in the brain.

Derivatives of (R)-3-Quinuclidinol generally exhibit higher affinity for muscarinic receptors compared to their (S)-enantiomers.[1] This stereoselectivity is crucial for designing potent and specific pharmacological tools.

Probing Cholinergic Dysregulation in Alzheimer's Disease

A hallmark of Alzheimer's disease is the degeneration of cholinergic neurons, leading to a decline in cognitive function. This compound-derived muscarinic antagonists are widely used in animal models to mimic the cholinergic deficit observed in Alzheimer's disease. By blocking muscarinic receptors, these compounds induce cognitive impairments in tasks assessing learning and memory, providing a platform to test the efficacy of potential therapeutic agents.

Radiolabeled Ligands for In Vivo Imaging

Radiolabeled derivatives of this compound are invaluable tools for in vivo imaging of muscarinic receptors using techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). For instance, [¹¹C]QNB and radioiodinated analogs allow for the non-invasive visualization and quantification of mAChR density in the brains of living subjects, including humans.[2][3] This application is critical for diagnosing neurodegenerative diseases, monitoring disease progression, and assessing the target engagement of novel drugs.

In Vivo Neurotransmitter Release Studies

By employing in vivo microdialysis, researchers can study the impact of this compound-based compounds on the release of acetylcholine and other neurotransmitters in specific brain regions. For example, the administration of a muscarinic antagonist derived from this compound can lead to an increase in extracellular acetylcholine levels by blocking presynaptic M2 autoreceptors that normally inhibit acetylcholine release.[1] This technique provides real-time insights into the neurochemical effects of these compounds.

Quantitative Data

The binding affinities of this compound derivatives for muscarinic receptors are crucial for their application as research tools. The following table summarizes the binding affinities (Ki) for the well-characterized derivative, (R)-Quinuclidinyl Benzilate (QNB), across human muscarinic receptor subtypes.

| Receptor Subtype | Radioligand | pKi (mean ± SEM) | Ki (nM) |

| M1 | [³H]-NMS | 9.9 ± 0.1 | 0.13 |

| M2 | [³H]-NMS | 10.0 ± 0.1 | 0.10 |

| M3 | [³H]-NMS | 10.1 ± 0.1 | 0.08 |

| M4 | [³H]-NMS | 9.8 ± 0.1 | 0.16 |

| M5 | [³H]-NMS | 9.7 ± 0.1 | 0.20 |

Data adapted from a technical guide on (R)-(-)-3-Quinuclidinol.[4]

Experimental Protocols

Protocol for Muscarinic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound derived from this compound for a specific muscarinic receptor subtype.

Materials:

-

Cell membranes expressing a single human muscarinic receptor subtype (e.g., from CHO or HEK293 cells)

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS)

-

Test compound (this compound derivative)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Non-specific binding control (e.g., 1 µM atropine)

-

96-well plates

-

Glass fiber filters

-

Scintillation fluid and counter

-

Cell harvester

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

Initiate Binding: Add the prepared cell membranes to each well to start the binding reaction.

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀, from which the Ki can be calculated using the Cheng-Prusoff equation.

Protocol for Novel Object Recognition (NOR) Test in Mice

This protocol outlines a behavioral assay to assess recognition memory in mice, often used to model cognitive deficits relevant to Alzheimer's disease induced by muscarinic antagonists.

Materials:

-

Open-field arena (e.g., 40 x 40 x 40 cm)

-

Two sets of identical objects (e.g., small plastic toys, metal objects) that are different from each other

-

Video recording and analysis software

-

Test compound (this compound-based muscarinic antagonist)

-

Vehicle control (e.g., saline)

Procedure:

-

Habituation: On day 1, allow each mouse to freely explore the empty arena for 5-10 minutes.

-

Training (Familiarization) Phase: On day 2, place two identical objects in the arena. Administer the test compound or vehicle to the mice (e.g., 30 minutes before the trial). Place each mouse in the arena and allow it to explore the objects for 5-10 minutes.

-

Testing Phase: After a retention interval (e.g., 1-24 hours), replace one of the familiar objects with a novel object. Place the mouse back into the arena and record its exploratory behavior for 5-10 minutes.

-

Data Analysis: Measure the time spent exploring each object (familiar and novel). Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A lower DI in the antagonist-treated group compared to the vehicle group indicates impaired recognition memory.

Protocol for In Vivo Microdialysis for Acetylcholine Measurement